molecular formula C23H23N3O2 B1229209 Aszonalenin CAS No. 81797-27-5

Aszonalenin

Cat. No.: B1229209
CAS No.: 81797-27-5
M. Wt: 373.4 g/mol
InChI Key: AVLMMDWEIUEKEK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Aszonalenin plays a crucial role in biochemical reactions, particularly as an α-glucosidase inhibitor . This enzyme is essential in carbohydrate metabolism, and its inhibition can help manage conditions like type 2 diabetes . This compound interacts with α-glucosidase in a noncompetitive manner, differing from other inhibitors like acarbose . Additionally, this compound is derived from the condensation of tryptophan and anthranilic acid, followed by prenylation .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by inhibiting α-glucosidase, thereby affecting carbohydrate metabolism . This inhibition can lead to reduced glucose absorption in the intestines, impacting cell signaling pathways and gene expression related to glucose metabolism . Furthermore, this compound’s role in inhibiting α-glucosidase can modulate cellular metabolism, potentially offering therapeutic benefits for managing hyperglycemia .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with α-glucosidase. This compound binds to the enzyme in a noncompetitive manner, inhibiting its activity . This binding interaction prevents the enzyme from breaking down carbohydrates into glucose, thereby reducing glucose absorption . Additionally, this compound’s structure, derived from tryptophan and anthranilic acid, allows it to effectively inhibit α-glucosidase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound’s stability and degradation are crucial factors in its efficacy. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity against α-glucosidase . Long-term effects on cellular function have also been noted, with sustained inhibition of α-glucosidase leading to prolonged reductions in glucose absorption .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits α-glucosidase without causing significant adverse effects . At higher doses, toxic effects may be observed, including gastrointestinal discomfort and potential liver toxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to carbohydrate metabolism. The compound interacts with α-glucosidase, inhibiting its activity and thereby affecting the breakdown of carbohydrates into glucose . This interaction can influence metabolic flux and metabolite levels, potentially offering therapeutic benefits for managing conditions like type 2 diabetes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, this compound’s localization and accumulation within specific tissues can impact its efficacy and therapeutic potential .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence this compound’s inhibitory activity against α-glucosidase and its overall therapeutic potential .

Chemical Reactions Analysis

Types of Reactions: Aszonalenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield reduced indoline derivatives .

Properties

IUPAC Name

10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.02,10.04,9.015,20]henicosa-4,6,8,15,17,19-hexaene-13,21-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-4-22(2,3)23-13-18-19(27)24-16-11-7-5-9-14(16)20(28)26(18)21(23)25-17-12-8-6-10-15(17)23/h4-12,18,21,25H,1,13H2,2-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLMMDWEIUEKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C12CC3C(=O)NC4=CC=CC=C4C(=O)N3C1NC5=CC=CC=C25
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398686
Record name ASZONALENIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81797-27-5
Record name ASZONALENIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374337
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ASZONALENIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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